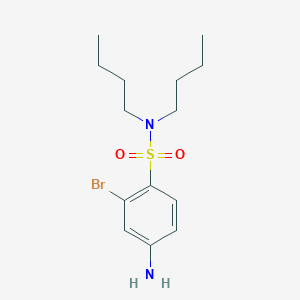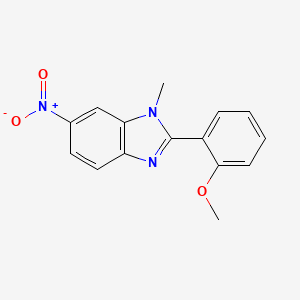
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a methoxy group and a nitro group in the structure of this compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of an acid catalyst, followed by nitration of the resulting product. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Coupling Reactions: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1-methyl-6-nitrobenzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Coupling: Biaryl derivatives with potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activity.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenyl)benzoxazole: Similar photophysical properties but lacks large Stokes shifts.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Exhibits blue fluorescence and has applications in fluorescence microscopy.
Uniqueness
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and medicine.
Propiedades
Fórmula molecular |
C15H13N3O3 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-methyl-6-nitrobenzimidazole |
InChI |
InChI=1S/C15H13N3O3/c1-17-13-9-10(18(19)20)7-8-12(13)16-15(17)11-5-3-4-6-14(11)21-2/h3-9H,1-2H3 |
Clave InChI |
VNHSCSHKPFHSPI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


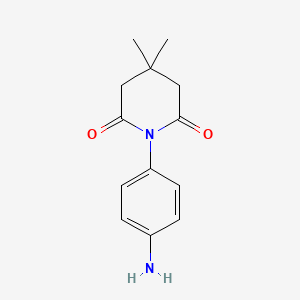
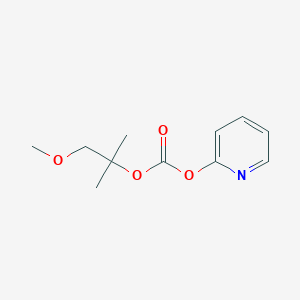
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
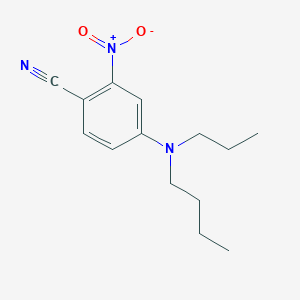




![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
